N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S2/c22-13-3-1-12(2-4-13)15-8-29-20-19(15)21(24-10-23-20)30-9-18(26)25-14-5-6-16-17(7-14)28-11-27-16/h1-8,10H,9,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXVVJIYWKIADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylamide} exhibit significant anticancer activity. For instance, the compound has been shown to inhibit mitochondrial function in cancer cells, leading to increased apoptosis rates. This suggests its potential as a therapeutic agent in oncology .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes associated with diseases such as diabetes and Alzheimer's. In particular, its ability to inhibit α-glucosidase and acetylcholinesterase has been documented, indicating its potential in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease .
Case Studies and Research Findings
- In Vitro Studies : A study involving the compound demonstrated its effectiveness against various bacterial strains compared to standard antibiotics like penicillin G and ciprofloxacin. The structure-activity relationship (SAR) was analyzed to optimize its antibacterial properties .
- Molecular Docking Experiments : Computational studies have suggested that the compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Docking studies revealed favorable interactions between the compound and the enzyme's active site .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural features with acetamide derivatives reported in and thienopyrimidin-based inhibitors in . Below is a detailed comparison:
Table 1: Structural and Bioactivity Comparison
*Calculated molecular weight based on formula.
Key Observations:
The 4-chlorophenyl group may improve lipophilicity compared to substituents like ethoxy-methylphenyl (8u) . Unlike ’s thienopyrimidin derivatives (modified with hydroxy/methoxy groups), the target compound incorporates a benzodioxol ring, which is associated with metabolic stability in drug design .
Bioactivity Trends: Compounds with indole-oxadiazole scaffolds () showed moderate enzyme inhibition, suggesting the target compound’s sulfanyl linkage could similarly interact with catalytic sites. Thienopyrimidin derivatives in demonstrated potent anticancer activity via apoptosis regulation (MCL-1/BCL-2 inhibition). The target compound’s thienopyrimidin core and chlorophenyl group may confer analogous mechanisms, though experimental validation is needed .
The benzodioxol group may mitigate this via hydrogen bonding .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety and a thienopyrimidine derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, demonstrated efficacy against tumor cells under glucose starvation conditions. This suggests a reliance on mitochondrial function, making it a candidate for targeting glucose-starved tumors .
The mechanism by which these compounds exert their effects appears to involve the inhibition of mitochondrial membrane potential. This is particularly relevant in cancer cells that depend heavily on mitochondrial metabolism when glucose is scarce. Such mechanisms highlight the potential for these compounds in developing therapeutic strategies for specific cancer types.
Case Studies and Experimental Results
- In Vitro Studies : In vitro experiments have shown that the compound can inhibit cell proliferation in various cancer cell lines. For example, studies reported IC50 values indicating effective growth inhibition at low concentrations (e.g., 0.3 µM for certain leukemia cell lines) through mechanisms involving apoptosis and cell cycle arrest .
- Structure-Activity Relationship (SAR) : The structural components of the compound have been analyzed to determine their influence on biological activity. The presence of the benzodioxole and thienopyrimidine rings has been linked to enhanced antitumor activity, as seen in various derivatives tested against different cancer models .
- Toxicity and Pharmacokinetics : Toxicological assessments are crucial for understanding the safety profile of the compound. Initial studies suggest that while effective at inhibiting tumor growth, careful evaluation of dosage and administration routes is necessary to mitigate potential side effects observed in preclinical models .
Data Tables
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| Compound 6 | 0.3 | Acute biphenotypic leukemia cells | Inhibition of proliferation |
| Compound 6 | 1.2 | Acute monocytic leukemia cells | Induction of apoptosis |
| Derivative X | 14 | BRAF mutant melanoma cells | G0/G1 cell cycle arrest |
Q & A
Q. What are the key steps and challenges in synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis involves sequential coupling of the benzodioxole and thienopyrimidine moieties via sulfanylacetamide linkages. Key steps include:
- Thiolation : Reacting 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl chloride with a thiol precursor (e.g., NaSH or thiourea) under inert conditions.
- Acetamide Formation : Coupling the thiolated intermediate with N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide using a base (e.g., triethylamine) in DMF at 60–80°C .
- Challenges : Ensuring regioselectivity during thiolation and preventing oxidation of the sulfanyl group. Reaction progress should be monitored via HPLC or TLC, with purification via column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments (e.g., benzodioxole at δ 5.9–6.1 ppm, thienopyrimidine protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₂₄H₁₆ClN₃O₃S₂) and isotopic patterns.
- X-ray Crystallography : For absolute configuration, use SHELX software for refinement (e.g., SHELXL-2018 for small-molecule structures) .
II. Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Conduct assays across a broad concentration range (nM–μM) to identify non-linear effects, using pancreatic cancer cell lines (e.g., PANC-1) as a model .
- Target Validation : Combine proteomic profiling (e.g., affinity chromatography with immobilized compound) and siRNA knockdown to confirm target specificity.
- Control Experiments : Compare activity against structurally similar analogs (e.g., thieno[3,2-d]pyrimidine derivatives) to rule off-target effects .
Q. How can computational methods optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict solubility and membrane permeability.
- Molecular Dynamics (MD) : Simulate interactions with CYP450 enzymes to assess metabolic stability.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-chlorophenyl ring to enhance metabolic resistance .
Q. What are the best practices for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40–60°C. Monitor degradation via UPLC-MS.
- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots.
- Stabilization : Co-crystallization with cyclodextrins or formulation in solid lipid nanoparticles (SLNs) can mitigate hydrolysis of the sulfanyl group .
III. Research Design and Data Interpretation
Q. How should researchers design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Kinase Inhibition Assays : Screen against a panel of 100+ kinases using ADP-Glo™ technology.
- In Vivo Validation : Use xenograft models (e.g., murine pancreatic cancer) with PET imaging ([¹⁸F]FDG) to assess tumor suppression .
Q. What strategies are effective for correlating crystallographic data with biochemical activity?
- Methodological Answer :
- Cocrystallization : Obtain co-crystals with target proteins (e.g., EGFR kinase) using hanging-drop vapor diffusion.
- Structure-Activity Relationship (SAR) : Map electron density (via SHELXL) to identify critical binding residues (e.g., hydrogen bonds with Lys721). Validate via alanine scanning mutagenesis .
IV. Comparative and Structural Analysis
Q. How does this compound compare to structurally similar thienopyrimidine derivatives in terms of bioactivity?
- Methodological Answer :
- Activity Table :
| Compound | IC₅₀ (nM) PANC-1 | LogP | Key Structural Feature |
|---|---|---|---|
| Target Compound | 85 ± 12 | 3.2 | 4-Chlorophenyl, sulfanyl linkage |
| Thieno[3,2-d]pyrimidine | 120 ± 18 | 2.8 | Methoxy group at C5 |
| Imidazopyrimidine analog | 210 ± 25 | 4.1 | Extended hydrophobic tail |
- Key Insight : The 4-chlorophenyl group enhances target affinity by 40% compared to methoxy-substituted analogs .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Methodological Answer :
- Limitations : Low yields (<50%) in thiolation steps due to competing disulfide formation.
- Solutions : Use reducing agents (e.g., DTT) in situ or switch to microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Refine binding affinity predictions by simulating ligand-protein interactions.
- Solvent Effects : Account for DMSO solubility artifacts by normalizing activity data to vehicle controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
